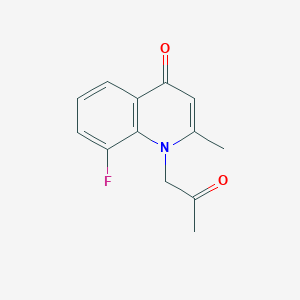

8-Fluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one

CAS No.:

Cat. No.: VC15844847

Molecular Formula: C13H12FNO2

Molecular Weight: 233.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12FNO2 |

|---|---|

| Molecular Weight | 233.24 g/mol |

| IUPAC Name | 8-fluoro-2-methyl-1-(2-oxopropyl)quinolin-4-one |

| Standard InChI | InChI=1S/C13H12FNO2/c1-8-6-12(17)10-4-3-5-11(14)13(10)15(8)7-9(2)16/h3-6H,7H2,1-2H3 |

| Standard InChI Key | LANNMABLQXWKTQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)C2=C(N1CC(=O)C)C(=CC=C2)F |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 8-fluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one reflects its substitution pattern. The quinoline core features a ketone group at position 4, a methyl group at position 2, and a fluorine atom at position 8. The 2-oxopropyl substituent at position 1 introduces a propan-2-one group, enhancing the molecule's conformational flexibility .

Structural Characterization

Key spectral data for this compound include:

-

¹H NMR (CDCl₃): Signals at δ 2.38 (s, 3H, CH₃), 2.57 (s, 3H, COCH₃), and aromatic protons between δ 7.12–8.65 .

-

MS (HRMS): A molecular ion peak at m/z 233.24 (calculated for C₁₃H₁₂FNO₂) .

Synthesis and Derivatives

The synthesis of 8-fluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one typically involves acyl chloride coupling with 8-aminoquinoline derivatives. A general procedure (GP1) entails reacting 8-aminoquinoline with 2-oxopropyl acyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base . Purification via silica gel chromatography (hexane/EtOAc) yields the target compound in ~90% purity .

Key Synthetic Steps

-

Acyl Chloride Formation: 2-Oxopropanoic acid is treated with oxalyl chloride (COCl)₂ in DCM to generate the reactive acyl chloride .

-

Amide Coupling: The acyl chloride reacts with 8-amino-2-methyl-6-fluoroquinoline in the presence of Et₃N, forming the 1-(2-oxopropyl) substituent .

-

Purification: Column chromatography (hexane/EtOAc = 90:10) followed by recrystallization ensures high purity .

Physicochemical Properties

The compound’s lipophilicity (LogP = 2.04) and polar surface area (TPSA = 39.07 Ų) suggest moderate membrane permeability, making it a candidate for central nervous system (CNS) drug development . Its melting point remains uncharacterized, but analogues like 8-fluoro-4-methylquinolin-2-one melt at 115°C .

| Precautionary Measure | Recommendation |

|---|---|

| Storage | Sealed, dry, 2–8°C |

| Handling | Use PPE; avoid inhalation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume